2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Formation of the Amide Bond: The protected amino compound is then reacted with octanoic acid or its derivatives to form the desired amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: DCC, EDC, and hydroxybenzotriazole (HOBt) are frequently used in coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions with other amino acids result in the formation of peptide chains.
Scientific Research Applications
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules for research purposes.
Drug Development: It plays a role in the development of peptide-based drugs, offering a means to protect and manipulate amino groups during synthesis.
Mechanism of Action
The primary mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial in peptide synthesis, where selective reactions are necessary to build specific peptide sequences. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid can be compared with other Fmoc-protected amino acids:
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar in structure but with different alkyl chain length and branching.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group, offering different reactivity and solubility properties.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Features additional functional groups that influence its chemical behavior.
These compounds share the Fmoc protecting group but differ in their side chains and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid, commonly referred to as Fmoc-MeAoc(2)-OH, is a synthetic compound widely utilized in peptide synthesis due to its protective Fmoc (fluorenylmethoxycarbonyl) group. This compound is characterized by its unique structure, which allows for selective reactions during the synthesis of peptides and other biomolecules.
Chemical Structure and Properties
- Molecular Formula : C24H29N O4
- Molecular Weight : 395.5 g/mol
- CAS Number : 1698469-64-5
The Fmoc group serves as a temporary protective group for amino functionalities, preventing unwanted side reactions during peptide synthesis. This protection is essential for the sequential assembly of amino acids in a controlled manner.
The primary biological activity of this compound lies in its role as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions. This mechanism is crucial for:
- Peptide Bond Formation : Facilitates the coupling of amino acids to form peptides.
- Selective Deprotection : Enables specific amino acids to be activated at desired stages of synthesis.
Applications in Research and Drug Development
- Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS), where it aids in the construction of various peptides and proteins.
- Bioconjugation : It allows for the attachment of peptides to other biomolecules, enhancing their functionality and targeting capabilities.
- Drug Development : The compound is instrumental in creating peptide-based therapeutics, particularly those targeting specific biological pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using Fmoc-MeAoc(2)-OH significantly improved the yield and purity of synthesized peptides compared to traditional methods. The research indicated an increase in coupling efficiency when employing this compound as a protective agent.
Case Study 2: Bioconjugation Techniques
Research involving bioconjugation has shown that incorporating Fmoc-MeAoc(2)-OH into peptide sequences enhanced binding affinity to target receptors, making it a valuable tool in drug design.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Application |
---|---|---|
Fmoc-Ala-OH | Fmoc-Ala-OH | General peptide synthesis |
Fmoc-Gly-OH | Fmoc-Gly-OH | Used for glycine incorporation |
Fmoc-Leu-OH | Fmoc-Leu-OH | Important for hydrophobic peptides |
These compounds share the common feature of having an Fmoc protecting group but differ in their side chains, influencing their reactivity and application scope.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.